molecular formula C13H11BrFNO2S B8530391 5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide

5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B8530391
M. Wt: 344.20 g/mol
InChI Key: WPQMLOGVAAVISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonamide groups attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom into the biphenyl structure using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonamidation: Formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent, such as methanesulfonamide, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Coupling: Formation of extended biphenyl structures.

Scientific Research Applications

5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: Shares similar halogenation but lacks the sulfonamide group.

    2-Bromo-5-fluoro-N-methylbenzamide: Contains similar bromine and fluorine atoms but has a different core structure.

    5-Bromo-2-fluoro-4-methylaniline: Similar halogenation pattern but different functional groups.

Uniqueness

5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with a sulfonamide group on a biphenyl scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11BrFNO2S

Molecular Weight

344.20 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H11BrFNO2S/c1-16-19(17,18)11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8,16H,1H3

InChI Key

WPQMLOGVAAVISH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-fluoro-2-iodobenzene (207 mg, 0.69 mmol) in anhydrous dioxane (3.4 mL) was added [4-(methylsulfamoyl)phenyl]boronic acid (148 mg, 0.69 mmol) and aqueous Na2CO3 solution (2M, 1.03 mL, 2.06 mmol). A stream of nitrogen gas was bubbled through the reaction mixture for 6 minutes. Tetrakistriphenylphosphine palladium(0) (24 mg, 0.021 mmol) was added and the mixture was heated under microwave irradiation at 120° C. for 12 minutes. The reaction mixture was cooled, diluted with EtOAc, treated with anhydrous Na2SO4 and filtered, washing the solids with EtOAc until the compound had completely eluted. The filtrate was evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with heptane:EtOAc 100:0 to 60:40 to afford the title compound as clear, colorless residue in 67% yield, 159 mg.
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakistriphenylphosphine palladium(0)
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

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